Cas no 1261777-88-1 (4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl)

4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl
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- インチ: 1S/C14H8F6O/c15-12-7-9(13(16)17)4-5-11(12)8-2-1-3-10(6-8)21-14(18,19)20/h1-7,13H
- InChIKey: XSGJSEPUMCEOTC-UHFFFAOYSA-N
- SMILES: FC1C=C(C(F)F)C=CC=1C1C=CC=C(C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 332
- トポロジー分子極性表面積: 9.2
- XLogP3: 5.4
4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011009708-500mg |
4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl |
1261777-88-1 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
Alichem | A011009708-1g |
4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl |
1261777-88-1 | 97% | 1g |
1,579.40 USD | 2021-07-05 | |
Alichem | A011009708-250mg |
4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl |
1261777-88-1 | 97% | 250mg |
480.00 USD | 2021-07-05 |
4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenylに関する追加情報
4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl: A Comprehensive Overview
The compound 4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl, identified by the CAS number 1261777-88-1, is a highly specialized aromatic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique biphenyl structure, which consists of two benzene rings connected by a single bond. The substitution pattern on the rings introduces a range of electronic and steric effects, making it a versatile building block for advanced chemical synthesis.
The structural features of this compound include a difluoromethyl group at the 4-position of one benzene ring, a fluoro substituent at the 2-position, and a trifluoromethoxy group at the 3' position of the other ring. These substituents not only enhance the stability of the molecule but also contribute to its unique electronic properties. Recent studies have highlighted its potential as a precursor for the development of advanced materials, particularly in the field of organic electronics.
In terms of synthesis, this compound can be prepared through a variety of methods, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. The choice of synthesis route depends on the specific substituents and their reactivity. For instance, the introduction of the trifluoromethoxy group typically requires careful control over reaction conditions to ensure high yields and purity. Researchers have recently explored the use of transition metal catalysts to optimize these reactions, leading to more efficient and scalable synthesis pathways.
The electronic properties of 4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl make it an attractive candidate for applications in organic semiconductors. Its ability to act as an electron-deficient aromatic system has been leveraged in the development of novel materials for organic field-effect transistors (OFETs). Recent studies have demonstrated that incorporating this compound into polymer blends can significantly improve charge transport properties, making it a promising material for flexible electronics.
Beyond electronics, this compound has also found applications in medicinal chemistry. Its unique structure allows for interactions with various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). Researchers have explored its potential as a lead compound for drug discovery programs targeting diseases such as cancer and inflammatory disorders. The presence of fluorine atoms in its structure contributes to its lipophilicity and bioavailability, making it an interesting candidate for further pharmacological studies.
In addition to its direct applications, this compound serves as a valuable tool for fundamental research in chemistry. Its structure provides an excellent platform for studying aromaticity, conjugation effects, and intermolecular interactions. Recent computational studies have utilized this compound to investigate the relationship between molecular structure and electronic properties, providing insights into the design of new functional materials.
The environmental impact of this compound is another area of interest. As with many fluorinated compounds, concerns about persistence and bioaccumulation have led to increased scrutiny. However, recent research has shown that under certain conditions, this compound can undergo biodegradation through microbial action. This finding is significant for its potential use in sustainable chemical processes and green chemistry initiatives.
In conclusion, 4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and electronic properties make it an invaluable tool for researchers in fields ranging from materials science to medicinal chemistry. As ongoing studies continue to uncover new insights into its potential uses and environmental behavior, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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